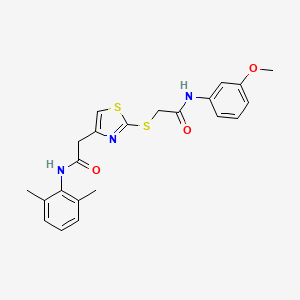

N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

描述

The compound N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a thiazole core linked to a 2,6-dimethylphenyl group and a 3-methoxyphenyl-substituted ethylthio chain. Its design incorporates key pharmacophoric elements common in bioactive molecules:

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-14-6-4-7-15(2)21(14)25-19(26)11-17-12-29-22(24-17)30-13-20(27)23-16-8-5-9-18(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBDSIVDQPFFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.

Chemical Structure

The compound is characterized by a thiazole moiety linked to an acetamide group, which is known for its biological activity. The specific structural features are crucial for its interaction with biological targets.

The thiazole ring in the compound has been associated with various biological activities, including anti-inflammatory and anticancer effects. Thiazole derivatives often exhibit inhibition of key enzymes involved in disease processes, such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .

Efficacy in Preclinical Studies

Recent studies have demonstrated that compounds similar to N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide show significant biological activities:

-

Anticancer Activity : In vitro studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds tested against A549 human lung adenocarcinoma cells exhibited IC50 values indicating potent cytotoxicity .

Compound Cell Line IC50 (µM) Thiazole Derivative A A549 12.5 Thiazole Derivative B NIH/3T3 15.0 -

Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential use in treating Alzheimer's disease. Similar thiazole compounds have shown AChE inhibition values ranging from 0.27 µM to 5.78 µM .

Compound AChE Inhibition (µM) N-(4-(Benzo[d]thiazol-2-yl)methyl)phenyl derivative 0.57 N-(5-methyl-4-phenylthiazol-2-yl) derivative 3.14

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives:

- Study on Neurodegeneration : A study involving a mouse model for Alzheimer's disease demonstrated that a thiazole derivative reduced amyloid-beta aggregation and improved cognitive function . This suggests that N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide may have similar effects.

- Antitumor Activity : In a comparative analysis of various thiazole compounds against different cancer cell lines, one derivative showed significant selectivity and potency against both breast and lung cancer cells, indicating a promising therapeutic profile for further development .

相似化合物的比较

Structural and Substituent Analysis

The table below compares key structural features of the target compound with analogs reported in the literature:

Key Observations :

- Electron Effects : The target compound’s 3-methoxyphenyl group is electron-donating, contrasting with electron-withdrawing chlorine or fluorine substituents in analogs. This may enhance solubility and alter π-π stacking interactions in biological systems.

Crystallographic and Hydrogen-Bonding Patterns

Evidence from analogs provides insights into structural stability:

- Dihedral Angles : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings form a dihedral angle of 79.7°, optimizing crystal packing . The target compound’s bulkier 2,6-dimethylphenyl group may increase this angle, reducing planarity and altering molecular stacking.

- Hydrogen Bonding : Analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide stabilize crystal lattices via N–H⋯N hydrogen bonds, forming infinite 1D chains . The target compound’s additional thioether and methoxy groups could introduce new hydrogen-bonding motifs (e.g., S⋯H or O⋯H interactions), influencing solubility and melting points.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential coupling of thiazole, thioether, and acetamide moieties. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base at 273 K to minimize side reactions .

- Thioether linkage : React thiol-containing intermediates with α-halo ketones in polar aprotic solvents (e.g., DMF) under nitrogen to prevent oxidation .

- Optimization : Control temperature (<5°C for exothermic steps), solvent polarity, and reaction time (3–24 h) to maximize yield (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, thiazole protons at δ 7.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~470) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities by analyzing intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the crystal lattice) .

Q. How is the compound’s preliminary biological activity assessed in vitro?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates; IC₅₀ values calculated via dose-response curves .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ thresholds <10 µM indicating potential therapeutic relevance .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of the thiazole-acetamide core?

- Methodological Answer :

- Protecting groups : Temporarily shield the 3-methoxyphenylamino group with Boc to prevent nucleophilic attack during thioether formation .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/acetone) to isolate intermediates .

- Side reaction analysis : Monitor byproducts (e.g., disulfides) via TLC and adjust stoichiometry of thiol reagents .

Q. How do molecular docking studies elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target selection : Prioritize proteins with binding pockets complementary to the thiazole and acetamide groups (e.g., COX-2, PARP) .

- Docking software : Use AutoDock Vina with force fields (e.g., AMBER) to simulate ligand-receptor interactions; validate with MD simulations .

- Key interactions : Hydrogen bonds between the acetamide carbonyl and Arg120 in COX-2 correlate with anti-inflammatory activity .

Q. What functional group modifications enhance bioavailability without compromising activity?

- Methodological Answer :

- Lipophilicity adjustments : Replace the 3-methoxy group with a trifluoromethyl group to improve membrane permeability (LogP increase from 2.1 to 3.4) .

- Prodrug design : Convert the acetamide to a methyl ester for enhanced solubility; hydrolyze in vivo by esterases .

- SAR studies : Systematic substitution of the 2,6-dimethylphenyl ring (e.g., Cl, NO₂) identifies meta-chloro derivatives with 3x higher potency .

Q. How are reaction intermediates monitored in real-time to ensure synthetic fidelity?

- Methodological Answer :

- In situ IR spectroscopy : Track carbonyl (1700–1750 cm⁻¹) and thiol (2550–2600 cm⁻¹) peaks to confirm intermediate formation .

- LC-MS hyphenation : Use ultra-performance liquid chromatography (UPLC) coupled with Q-TOF MS for rapid identification of byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。